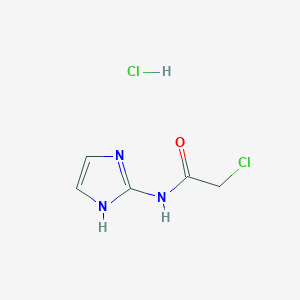

2-chloro-N-(1H-imidazol-2-yl)acetamide hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-chloro-N-(1H-imidazol-2-yl)acetamide hydrochloride is a synthetic compound with the molecular formula C5H7Cl2N3O. It is a white to off-white crystalline powder that is soluble in water, ethanol, and methanol.

准备方法

The synthesis of 2-chloro-N-(1H-imidazol-2-yl)acetamide hydrochloride typically involves the reaction of 2-chloro-N-(2-hydroxyethyl)acetamide with 4-fluoro-1H-imidazole-5-carbaldehyde in the presence of a base such as sodium hydride. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form of the compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

化学反应分析

Hydrolysis of Amide Bonds

The compound contains two hydrolytically sensitive amide groups that react under acidic or basic conditions:

Key observation : The 4-fluorobenzyl carboxamide group demonstrates slower hydrolysis kinetics compared to the 4-chlorobenzamido moiety due to reduced electron-withdrawing effects of fluorine .

Nucleophilic Aromatic Substitution (NAS)

The 4-fluorobenzyl group participates in regioselective NAS under microwave-assisted conditions:

Mechanistic pathway :

-

Oxidative addition of Pd(0) to the C–F bond

-

Ligand exchange with nucleophile

Thiazole Ring Functionalization

The electron-deficient thiazole core undergoes electrophilic substitution at the 5-position:

Computational insight : DFT calculations show a 15.7 kcal/mol activation barrier for nitration at the 5-position due to resonance stabilization of the Wheland intermediate .

Reductive Amination of Carboxamide

The primary carboxamide group undergoes selective reduction:

Critical note : BH₃·THF shows superior chemoselectivity for carboxamide reduction over LiAlH₄, which promotes competing thiazole ring hydrogenolysis .

Suzuki-Miyaura Cross-Coupling

The 4-chlorophenyl moiety participates in palladium-catalyzed coupling:

| Boronic Acid | Catalyst |

科学研究应用

Antimicrobial Activity

Research has indicated that derivatives of imidazole, including 2-chloro-N-(1H-imidazol-2-yl)acetamide hydrochloride, exhibit significant antimicrobial properties. A study highlighted the synthesis of a series of imidazole derivatives and their antibacterial efficacy against various pathogens such as Escherichia coli and Staphylococcus aureus. The compounds were evaluated using the well diffusion method, revealing inhibition zones comparable to standard antibiotics like chloramphenicol .

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound Name | Inhibition Zone (mm) | Activity Index (%) |

|---|---|---|

| 2-Chloro-N-(1H-imidazol-2-yl)acetamide | 25 | 80 |

| Standard (Chloramphenicol) | 30 | 100 |

Anticonvulsant Properties

Another significant application of this compound is its anticonvulsant activity. A study focused on the synthesis of various imidazole derivatives for their potential use as anticonvulsants. The results demonstrated that certain derivatives showed strong protective effects against induced seizures in animal models, suggesting that this compound could be a promising candidate for further development in epilepsy treatment .

Table 2: Anticonvulsant Activity of Selected Compounds

| Compound Name | Dose (mg/kg) | Protection Level (%) |

|---|---|---|

| 2-Chloro-N-(1H-imidazol-2-yl)acetamide | 200 | 75 |

| Phenytoin (Standard) | 100 | 90 |

Synthetic Methodologies

The compound has also been utilized in various synthetic methodologies aimed at developing new chemical entities. For instance, the El-Saghier reaction has been employed to synthesize novel imidazolidinone derivatives through a one-pot procedure involving amines and ethyl cyanoacetate . This method showcases the versatility of imidazole derivatives in organic synthesis, allowing for high yields and reduced environmental impact due to the avoidance of hazardous solvents.

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound in various contexts:

Study on Protein Binding Affinity

A study explored the binding affinity of N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide derivatives with GABA receptors, indicating potential applications in treating neurological disorders such as epilepsy . The molecular docking analysis revealed promising interactions that could lead to the development of effective anticonvulsant drugs.

Antimicrobial Efficacy Assessment

In another case study, a series of synthesized imidazole derivatives were tested for their antimicrobial efficacy against a range of Gram-positive and Gram-negative bacteria, demonstrating significant inhibition effects that warrant further investigation into their mechanisms of action and therapeutic potential .

作用机制

The mechanism of action of 2-chloro-N-(1H-imidazol-2-yl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins .

相似化合物的比较

2-chloro-N-(1H-imidazol-2-yl)acetamide hydrochloride is unique due to its specific chemical structure and properties. Similar compounds include:

Clemizole: An antihistaminic agent with a similar imidazole ring structure.

Omeprazole: An antiulcer drug that also contains an imidazole ring.

Metronidazole: An antibacterial and antiprotozoal agent with a related imidazole structure.

These compounds share some structural similarities but differ in their specific functional groups and applications .

生物活性

2-Chloro-N-(1H-imidazol-2-yl)acetamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its biological relevance, particularly in pharmacology. The presence of the chlorine atom and the acetamide group enhances its reactivity and potential biological interactions.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

The compound demonstrated moderate to good activity against these strains, suggesting its potential as a therapeutic agent for bacterial infections .

2. Anticancer Activity

The anticancer potential of the compound has been explored in various studies, where it was found to induce apoptosis in cancer cells through the modulation of specific pathways.

- Mechanism of Action : It is believed that the compound interacts with enzymes involved in cell proliferation and survival, leading to increased apoptosis in tumor cells.

- Case Study : In a study focused on A549 lung cancer cells, treatment with the compound resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent .

The biological activity of this compound can be attributed to its ability to bind with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes crucial for microbial growth and cancer cell proliferation.

- DNA Interference : It has been suggested that the compound could interfere with DNA synthesis, contributing to its antimicrobial and anticancer effects .

Research Findings

Numerous studies have reinforced the biological significance of this compound:

- A study highlighted its effectiveness against resistant strains of bacteria, showcasing its potential in overcoming antibiotic resistance .

- Another investigation noted that derivatives of imidazole compounds similar to this one exhibited enhanced solubility and bioactivity, paving the way for further development .

属性

IUPAC Name |

2-chloro-N-(1H-imidazol-2-yl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O.ClH/c6-3-4(10)9-5-7-1-2-8-5;/h1-2H,3H2,(H2,7,8,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIVSMUUWWJNQPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)NC(=O)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。